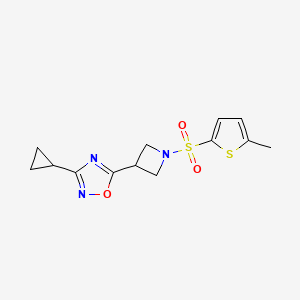
3-Cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C13H15N3O3S2 and its molecular weight is 325.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure comprising a cyclopropyl group, a sulfonyl moiety, and an azetidine ring, which contribute to its diverse pharmacological properties.
The molecular formula of this compound is C15H19N3O3S with a molar mass of approximately 318.39 g/mol. Its chemical structure includes the oxadiazole ring known for its significant biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often lower than those of conventional antibiotics . In particular, studies have highlighted the potential of oxadiazole derivatives in treating infections caused by resistant strains of bacteria.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 1.56 | |
| Compound B | E. coli | 0.78 | |
| Compound C | M. tuberculosis | 4–8 |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. These compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines. For example, some derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes related to cell growth and survival .
Case Study:
A study evaluated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity comparable to established chemotherapeutic agents .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition: Many oxadiazole derivatives act as inhibitors of key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Apoptosis Induction: These compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- DNA Interaction: Some studies suggest that oxadiazoles may interact with DNA or RNA, disrupting replication and transcription processes.
Properties
IUPAC Name |
3-cyclopropyl-5-[1-(5-methylthiophen-2-yl)sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-8-2-5-11(20-8)21(17,18)16-6-10(7-16)13-14-12(15-19-13)9-3-4-9/h2,5,9-10H,3-4,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAZQZBDUFJHSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














